molecular formula C13H14N2S B1298763 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole CAS No. 87999-04-0

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole

Cat. No.: B1298763
CAS No.: 87999-04-0
M. Wt: 230.33 g/mol
InChI Key: XCDNQJNJCJJQEC-UHFFFAOYSA-N
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Description

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole has been synthesized and its derivatives have shown promising antibacterial activity. For instance, Koparır et al. (2004) synthesized this compound and tested its derivatives for antibacterial activity using the disk diffusion technique, demonstrating its potential in the development of new antibacterial agents (Koparır, Ahmedzade, & Cansiz, 2004).

In Vitro and In Silico Studies

In vitro and in silico studies have revealed the effects of 2-amino thiazole derivatives on various enzymes. Korkmaz (2022) focused on the impact of these compounds on carbonic anhydrase isoenzymes and cholinesterases, with molecular docking analysis showing that this compound exhibited significant inhibitory potency against these enzymes (Korkmaz, 2022).

Synthesis of Novel Derivatives and Antimicrobial Efficacy

Further research by Patel and Mehta (2006) involved the synthesis of novel azetidinone and thiazolidinones derivatives from 2-amino-4-(2-naphthalenyl) thiazole, demonstrating their efficacy against various bacterial strains (Patel & Mehta, 2006).

Structural Characterization and Potential Medical Applications

X-ray diffraction and crystallographic characterization of related compounds have been conducted to understand their structural properties better. Pinto et al. (2018) synthesized and characterized 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one, indicating its potential application against fungi and bacteria (Pinto, Henao, & Kouznetsov, 2018).

Antifungal Activity

The antifungal activity of derivatives has also been a significant area of research. Patel and Mehta (2006) synthesized derivatives of 2-amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole, which showed promising results against various fungal strains (Patel & Mehta, 2006).

Biochemical Analysis

Biochemical Properties

2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The interaction with these metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDNQJNJCJJQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352737
Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87999-04-0
Record name 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole a promising candidate for enzyme inhibition?

A1: Molecular docking simulations, a computational chemistry technique, suggest that this compound exhibits strong binding affinity to human carbonic anhydrase I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] This strong binding, indicated by the estimated binding energy values, points towards its potential as an effective inhibitor of these enzymes.

Q2: What do the binding energy values tell us about the compound's inhibitory potency?

A2: The molecular docking study revealed impressive binding energies for this compound: -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. [] These negative values suggest a thermodynamically favorable interaction between the compound and the enzymes, indicating a high likelihood of inhibition. Higher negative values generally correlate with stronger binding and potentially greater inhibitory potency.

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